molecular formula C8H9NO2 B1268288 1-(3-Amino-2-hydroxyphenyl)ethanone CAS No. 70977-72-9

1-(3-Amino-2-hydroxyphenyl)ethanone

Cat. No. B1268288
CAS RN: 70977-72-9
M. Wt: 151.16 g/mol
InChI Key: NLLYXOVHEQVWJF-UHFFFAOYSA-N
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Description

1-(3-Amino-2-hydroxyphenyl)ethanone, also known as 3-aminohydroxyphenylacetone (AHPA) is a natural product that has been extensively studied in the past few decades. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-microbial effects. AHPA has been used in the synthesis of various drugs, and its mechanism of action has been studied extensively.

Scientific Research Applications

Organic Synthesis

“1-(3-Amino-2-hydroxyphenyl)ethanone” is commonly used in organic synthesis . It serves as a building block in the preparation of other compounds.

Chromatography

This compound is also used as a reagent in chromatography . Chromatography is a technique for separating the components of a mixture on the basis of the relative amounts of each solute distributed between a moving fluid stream, called the mobile phase, and a contiguous stationary phase.

Quorum Sensing Inhibitor

Research has shown that a similar compound, “1-(4-Amino-2-hydroxyphenyl)ethanone”, isolated from the metabolites of Phomopsis liquidambari S47, showed quorum sensing inhibitory activity against Pseudomonas aeruginosa . Quorum sensing is a system of stimulus and response correlated to population density. This suggests that “1-(3-Amino-2-hydroxyphenyl)ethanone” could potentially have similar applications.

Antivirulence Agent

The same study also suggested that “1-(4-Amino-2-hydroxyphenyl)ethanone” has the potential to become an antivirulence agent to tackle Pseudomonas aeruginosa infection . This is due to its ability to suppress the expressions of QS-related genes, disturb the QS system, and enhance oxidative stress .

Biofilm Disruption

The compound’s ability to disturb the quorum sensing system could potentially disrupt the formation of biofilms . Biofilms are bacterial colonies that block the entry of antibiotics into cells, contributing to antibiotic resistance.

Active Pharmaceutical Ingredient

A related compound, “1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone”, synthesized using 4-chlorophenol as a starting material, is known as an active pharmaceutical ingredient . This suggests that “1-(3-Amino-2-hydroxyphenyl)ethanone” could potentially be used in a similar manner.

properties

IUPAC Name

1-(3-amino-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLYXOVHEQVWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332628
Record name 1-(3-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-2-hydroxyphenyl)ethanone

CAS RN

70977-72-9
Record name 3-Amino-2-hydroxyacetophenone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-amino-2-hydroxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70977-72-9
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Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-nitroacetophenone [4.0 g; prepared by the method of Allen et al., J. Chem. Soc., (1949), 821] in ethanol (150 ml) was hydrogenated at 25° C. and 50 p.s.i. for 2.5 hours, using a catalyst of platinum on charcoal. The mixture was filtered and the filtrate was evaporated in vacuo to give a black solid, which was purified by chromatography on a column of silica gel, using diethyl ether as eluant. The fastest moving band (yellow) was collected to give 3-amino-2-hydroxyacetophenone (3.0 g), in the form of a bright yellow solid, m.p. 95°-97° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-(3-Amino-2-hydroxyphenyl)ethanone used in the synthesis of new chemical entities?

A1: 1-(3-Amino-2-hydroxyphenyl)ethanone serves as a key starting material in the synthesis of (Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal (H2L) []. This compound, H2L, then acts as a ligand to form a novel dinuclear zinc complex []. This synthetic route highlights the utility of 1-(3-Amino-2-hydroxyphenyl)ethanone in constructing more complex molecules with potential applications in various fields.

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